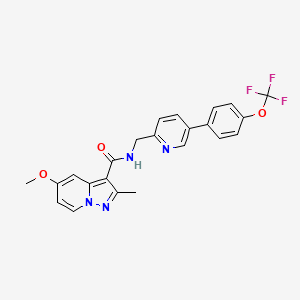
anti-TB agent 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-TB agent 1 is a compound used in the treatment of tuberculosis, a serious infectious disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of anti-tubercular agents that target various aspects of the bacterial cell to inhibit its growth and proliferation. The development of new anti-tubercular agents is crucial due to the increasing prevalence of drug-resistant strains of Mycobacterium tuberculosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anti-TB agent 1 typically involves multiple steps, including the formation of key intermediates through reactions such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction . These reactions are carried out under controlled conditions to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This requires the use of sophisticated equipment and strict quality control measures to ensure consistency and safety. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: Anti-TB agent 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce toxicity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with improved pharmacological properties. These derivatives are tested for their anti-mycobacterial activity to identify the most potent compounds .
Wissenschaftliche Forschungsanwendungen
Anti-TB agent 1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a starting material for the synthesis of various derivatives. These derivatives are studied for their structure-activity relationships to understand the molecular basis of their anti-tubercular activity .
Biology: In biology, this compound is used to study the mechanisms of Mycobacterium tuberculosis infection and resistance. Researchers use this compound to investigate how the bacteria evade the host immune system and develop resistance to existing drugs .
Medicine: In medicine, this compound is used in the development of new therapeutic strategies for tuberculosis. Clinical trials are conducted to evaluate the safety and efficacy of this compound in treating drug-resistant strains of Mycobacterium tuberculosis .
Industry: In the pharmaceutical industry, this compound is used in the formulation of anti-tubercular drugs. The compound’s stability and bioavailability are optimized to ensure its effectiveness in treating tuberculosis .
Wirkmechanismus
The mechanism of action of anti-TB agent 1 involves inhibiting key enzymes and pathways in Mycobacterium tuberculosis. This compound targets the bacterial cell wall synthesis, protein synthesis, and nucleic acid synthesis, leading to the death of the bacteria .
Molecular Targets and Pathways: this compound primarily targets enzymes involved in the biosynthesis of mycolic acid, a major component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts the integrity of the cell wall, making the bacteria more susceptible to the host immune system .
Vergleich Mit ähnlichen Verbindungen
- Isoniazid
- Rifampin
- Pyrazinamide
- Ethambutol
- Bedaquiline
- Delamanid
Uniqueness: Anti-TB agent 1 stands out due to its ability to target multiple pathways in Mycobacterium tuberculosis, making it effective against drug-resistant strains. Additionally, its synthetic versatility allows for the creation of various derivatives with enhanced anti-tubercular activity .
Eigenschaften
Molekularformel |
C23H19F3N4O3 |
|---|---|
Molekulargewicht |
456.4 g/mol |
IUPAC-Name |
5-methoxy-2-methyl-N-[[5-[4-(trifluoromethoxy)phenyl]pyridin-2-yl]methyl]pyrazolo[1,5-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H19F3N4O3/c1-14-21(20-11-19(32-2)9-10-30(20)29-14)22(31)28-13-17-6-3-16(12-27-17)15-4-7-18(8-5-15)33-23(24,25)26/h3-12H,13H2,1-2H3,(H,28,31) |
InChI-Schlüssel |
FJXCWOFMPQOVBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C=CC(=CC2=C1C(=O)NCC3=NC=C(C=C3)C4=CC=C(C=C4)OC(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one](/img/structure/B15145643.png)
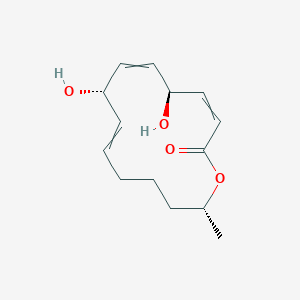
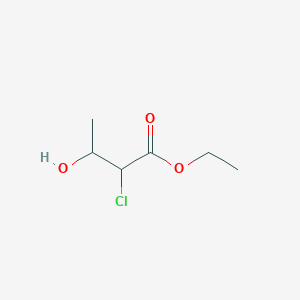
![N-[(3-Ethoxyphenyl)methylidene]hydroxylamine](/img/structure/B15145654.png)
![N-[[1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[2-[[(2S)-6-amino-1-[4-(hydroxymethyl)anilino]-1-oxohexan-2-yl]amino]-2-oxoethoxy]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]methyl]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B15145667.png)

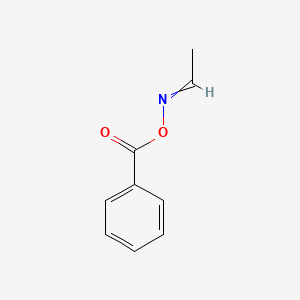

![3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B15145706.png)

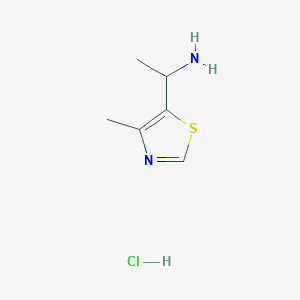
![Acetamide,n-[2-[4-[[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]carbonyl]phenoxy]ethyl]-](/img/structure/B15145717.png)
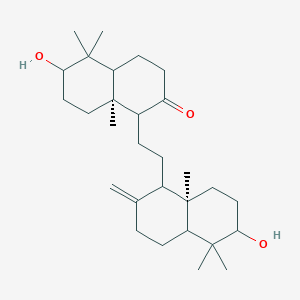
![[2-(2,6-Dichlorophenyl)ethyl]hydrazine](/img/structure/B15145722.png)
